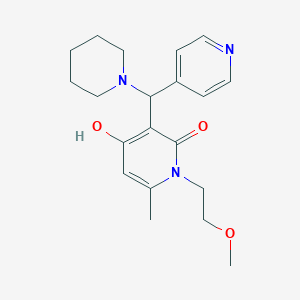
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one, with the CAS number 897611-33-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H27N3O3, with a molecular weight of 357.4 g/mol. The structure includes multiple functional groups, including hydroxyl, methoxy, and piperidine moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 897611-33-5 |
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted that related compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, suggesting a promising therapeutic potential for similar structures .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory processes. Inhibition of PLA2 has been associated with reduced phospholipidosis, making this compound a candidate for further exploration in anti-inflammatory therapies .
Research Findings:
A comparative analysis showed that certain derivatives exhibited IC50 values less than 1 mM for PLA2 inhibition, indicating strong biological activity relevant for drug development .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The presence of the piperidine ring is known to enhance bioavailability and receptor binding affinity. Additionally, the hydroxyl and methoxy groups may facilitate hydrogen bonding interactions with target proteins.
Propriétés
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-14-17(24)18(20(25)23(15)12-13-26-2)19(16-6-8-21-9-7-16)22-10-4-3-5-11-22/h6-9,14,19,24H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWCIQSPUKVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














